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Compound of Interest

Compound Name: Egfr-IN-107

Cat. No.: B12378847

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional
characteristics of Egfr-IN-107, a potent inhibitor of the Epidermal Growth Factor Receptor
(EGFR). This document outlines the binding affinity, inhibitory activity, and the putative binding
mode of Egfr-IN-107 to both wild-type and mutant forms of EGFR. Detailed experimental
methodologies for the key assays are also provided to enable replication and further
investigation.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase
that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1]
Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis
of various cancers, most notably non-small cell lung cancer (NSCLC). Egfr-IN-107, also
identified as compound 3r, is a novel, orally active EGFR inhibitor developed as a derivative of
osimertinib.[1] This guide focuses on the structural and functional analysis of its interaction with
EGFR.

Quantitative Data Summary

The inhibitory activity of Egfr-IN-107 has been quantified against both wild-type and clinically
relevant mutant forms of EGFR, as well as against cancer cell lines. The key quantitative data
are summarized in the tables below.
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Table 1: In Vitro Kinase Inhibitory Activity of Egfr-IN-107

Target Enzyme IC50 (M)
EGFRWT 0.4333[1]
EGFRL858R/T790M 0.0438[1]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of Egfr-IN-107

Cell Line EGFR Mutation Status IC50 (uM)
H1975 L858R/T790M 1.9[1]
A549 Wild-Type Similar to Osimertinib[2]

H1975 is a human NSCLC cell line. A549 is a human lung adenocarcinoma cell line.

Table 3: In Vivo Antitumor Efficacy of Egfr-IN-107

Animal Model Treatment Outcome

Significant inhibition of tumor
H1975 Xenograft Mouse 20 mg/kg, oral gavage, 21 . ]
proliferation, comparable to

Model days ] o
Osimertinib[1]

Structural Analysis of the Egfr-IN-107-EGFR
Complex

As of the latest available data, a co-crystal structure of Egfr-IN-107 bound to the EGFR kinase
domain has not been deposited in the Protein Data Bank (PDB). However, molecular docking
studies have been performed to elucidate the putative binding mode of Egfr-IN-107 within the
ATP-binding site of EGFR.

The docking model suggests that Egfr-IN-107, being an osimertinib derivative, likely occupies
the ATP-binding pocket of the EGFR kinase domain. The core quinazoline scaffold is predicted
to form hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction
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for many EGFR inhibitors. The various substitutions on the phenyl ring and the indole moiety
are expected to make additional contacts with hydrophobic and polar residues within the
binding site, contributing to its potency and selectivity.

Signaling Pathways and Mechanism of Action

Egfr-IN-107 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This
inhibition blocks the autophosphorylation of the receptor and the subsequent activation of
downstream signaling pathways critical for tumor growth and survival.
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Preparation

Prepare kinase reaction buffer Prepare serial dilutions
(HEPES, MgCI2, ATP, Substrate) of Egfr-IN-107

Add recombinant EGFR enzyme
to buffer

Incubate EGFR with
Egfr-IN-107 dilutions

Initiate reaction by
adding ATP/Substrate mix

Incubate at 37°C

Detection
Y

I Stop reaction I

Y

Add detection reagent
(e.g., ADP-Glo™)

Y

(Measure Iuminescencej

Data Analysis
Y

Plot luminescence vs.
log[Egfr-IN-107]

Calculate IC50 value
using non-linear regression
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Model Setup

Implant H1975 cells
subcutaneously into nude mice

Allow tumors to grow
to a palpable size

Randomize mice into
treatment and control groups

Administer Egfr-IN-107 (p.o.) Administer vehicle control
daily for 21 days to the control group

Monitor tumor volume and
body weight regularly

T

Study Endpoint
|4
Sacrifice mice at the
end of the treatment period
(Excise and weigh tumors)

[
[

Data Analysis

Compare tumor growth between Assess for any treatment-related

treatment and control groups toxicity (e.g., weight loss)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective
synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Structural Analysis of Egfr-IN-107 Bound to EGFR: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378847#structural-analysis-of-egfr-in-107-bound-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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